molecular formula C5H14ClNO2 B8260055 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride

2-(2-Aminoethyl)propane-1,3-diol Hydrochloride

Cat. No.: B8260055
M. Wt: 155.62 g/mol
InChI Key: GCSFZEDSZJSJOK-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, commonly known as fingolimod hydrochloride (CAS: 162359-56-0), is an orally active sphingosine 1-phosphate (S1P) receptor modulator. It is a structural analog of sphingosine and functions as an immunosuppressant by internalizing S1P receptors, thereby inhibiting lymphocyte egress from lymphoid tissues . Approved for relapsing-remitting multiple sclerosis (MS), it was the first oral therapy to reduce relapse rates and delay disability progression . The compound requires phosphorylation to its active metabolite, fingolimod phosphate (FTY720-P), for S1P receptor activation . Its synthesis involves simplification of myriocin, a natural product, to enhance potency and reduce toxicity .

Properties

IUPAC Name

2-(2-aminoethyl)propane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c6-2-1-5(3-7)4-8;/h5,7-8H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSFZEDSZJSJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The amination of 2-chloro-1,3-propanediol serves as a foundational route for introducing the aminoethyl group. In this method, the chlorine atom at the C2 position is replaced by an ethylamine moiety via nucleophilic substitution. The reaction typically employs ethylenediamine as the nucleophile and hexamethylenetetramine as a catalyst to enhance reaction efficiency.

Reaction Equation:

Cl-CH2C(OH)CH2OH+H2NCH2CH2NH2HexamethylenetetramineH2NCH2CH2-CH2C(OH)CH2OH+HCl\text{Cl-CH}2\text{C(OH)CH}2\text{OH} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Hexamethylenetetramine}} \text{H}2\text{NCH}2\text{CH}2\text{-CH}2\text{C(OH)CH}_2\text{OH} + \text{HCl}

Industrial-Scale Optimization

Industrial protocols emphasize large-scale reproducibility. A documented procedure involves heating 420.12 kg of 2-chloro-1,3-propanediol with 800 kg of 20% aqueous ammonia and 15 kg of hexamethylenetetramine at 50–60°C for 8 hours. Post-reaction filtration and dehydration yield 346.27 kg of the aminoethyl product (82% yield).

Table 1: Key Parameters for Amination Method

ParameterValue
Temperature50–60°C
Reaction Time8 hours
Catalyst Loading3.5 wt%
Yield82%

Reductive Amination of 1,3-Dihydroxyacetone

Synthesis of the Intermediate

Reductive amination offers a route that avoids halogenated precursors. Here, 1,3-dihydroxyacetone reacts with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3_3CN) to form the target diol. This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Reaction Equation:

HOCH2COCH2OH+H2NCH2CH2NH2NaBH3CNH2NCH2CH2-CH2C(OH)CH2OH+H2O\text{HOCH}2\text{COCH}2\text{OH} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{H}2\text{NCH}2\text{CH}2\text{-CH}2\text{C(OH)CH}2\text{OH} + \text{H}_2\text{O}

Solvent and pH Optimization

The reaction is conducted in a water-THF mixture (250 mL water, 150 mL THF) with sodium carbonate (25.0 g) to maintain a basic pH. After 14 hours at room temperature, the product is extracted into ethyl acetate and dried over Na2_2SO4_4.

Table 2: Reductive Amination Conditions

ParameterValue
Solvent SystemWater-THF (5:3 v/v)
Reducing AgentNaBH3_3CN (1.2 eq)
Reaction Time14 hours
Isolation Yield75–80%

Hydrochloride Salt Formation

Acid Treatment and Crystallization

The free base of 2-(2-aminoethyl)propane-1,3-diol is converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial processes dissolve the diol in ethanol and introduce HCl gas until pH < 2, followed by crystallization at 0–5°C.

Procedure:

  • Dissolve 10.0 g of free base in 200 mL ethanol.

  • Bubble HCl gas until pH reaches 1.5–2.0.

  • Cool to 0°C for 12 hours to precipitate crystals.

  • Filter and wash with cold ethanol (Yield: 92%).

Purity and Characterization

The hydrochloride salt is characterized by melting point (198–200°C) and HPLC purity (>99%). X-ray diffraction studies confirm the crystalline structure, with Cl^- ions forming hydrogen bonds with hydroxyl groups.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldScalabilityCost Efficiency
Amination of Chloro-diol82%HighModerate
Reductive Amination78%MediumHigh
Hydrochloride Formation92%HighLow

The amination route is preferred for industrial production due to its high scalability, whereas reductive amination suits laboratory-scale synthesis of high-purity batches.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)propane-1,3-diol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original diol form.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Regeneration of the original diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Molecular Biology

One of the primary applications of 2-(2-Aminoethyl)propane-1,3-diol hydrochloride is as a buffering agent in molecular biology laboratories. It helps maintain stable pH levels during biochemical reactions.

Key Properties :

  • Exhibits strong buffering capacity between pH 7.0 and 9.0.
  • Does not interfere with enzymatic reactions, making it ideal for use in DNA and RNA isolation protocols .

Immunology

Research has demonstrated that derivatives of this compound possess immunosuppressive properties, making them valuable in transplant medicine.

Case Study :
A study evaluated the lymphocyte-decreasing effects of various substituted derivatives of 2-(2-Aminoethyl)propane-1,3-diol hydrochloride on rat models. The findings indicated that specific structural modifications enhanced immunosuppressive activity, suggesting potential therapeutic applications in organ transplantation .

Pharmaceutical Research

The compound has shown promise in drug formulation due to its biocompatibility and ability to stabilize active pharmaceutical ingredients.

Applications in Drug Development :

  • Used as an excipient in formulations for injectable drugs.
  • Investigated for its role in enhancing the solubility and stability of poorly soluble drugs .

Table 1: Applications Summary

Application AreaDescription
Molecular BiologyBuffering agent for DNA/RNA isolation and enzymatic reactions
ImmunologyImmunosuppressive effects in transplant models
Pharmaceutical ResearchStabilizer and excipient in drug formulations

Table 2: Biological Activities

Activity TypeDescriptionReference
Buffering CapacityMaintains pH stability between 7.0 and 9.0
ImmunosuppressiveReduces lymphocyte count; potential use in organ transplantation
Drug StabilizationEnhances solubility and stability of active compounds

Immunosuppressive Effects

In a study published in PubMed, various substituted derivatives of 2-(2-Aminoethyl)propane-1,3-diol hydrochloride were synthesized and evaluated for their immunosuppressive effects on rat skin allografts. The study concluded that certain structural modifications significantly enhanced the immunosuppressive activity, indicating potential clinical applications for preventing organ rejection .

Buffering Efficacy in Molecular Biology

Another investigation demonstrated the effectiveness of Tris hydrochloride as a buffer in PCR (Polymerase Chain Reaction) protocols. The study highlighted that using Tris maintained optimal conditions for enzyme activity without inhibiting DNA polymerase function .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of sphingosine-1-phosphate receptors, influencing various cellular processes. The compound is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, which then exerts its effects by binding to the receptors and modulating their activity .

Comparison with Similar Compounds

Tris-HCl (2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride)

Parameter Fingolimod Hydrochloride Tris-HCl
Structure 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol 2-Amino-2-(hydroxymethyl)propane-1,3-diol
Function Immunosuppressant Biochemical buffer (pH stabilization)
Bioactivity S1P receptor modulation Non-therapeutic
Applications MS treatment Laboratory reagent

Tris-HCl shares the propane-1,3-diol backbone but lacks the hydrophobic 4-octylphenyl group, rendering it pharmacologically inert .

Lignin Mimetics (GBG and VBG)

Parameter Fingolimod Hydrochloride Guaiacylglycerol-β-Guaiacyl Ether (GBG)
Structure Synthetic S1P modulator Phenolic lignin model
Function Immunomodulation Lignin reactivity studies
Bioactivity Therapeutic Non-therapeutic

GBG and veratrylglycerol-β-guaiacyl ether (VBG) are propane-1,3-diol derivatives used to study lignin sulfonation, highlighting structural versatility without therapeutic overlap .

Comparison with PETN Derivatives

Parameter Fingolimod Hydrochloride 2,2-Bis(iodomethyl)propane-1,3-diol
Structure Aminoethyl and octylphenyl substituents Bis(iodomethyl) substituents
Application Immunosuppressant Explosives precursor (PETN synthesis)
Bioactivity High None

Propane-1,3-diol derivatives like 2,2-bis(iodomethyl)propane-1,3-diol serve as intermediates in synthesizing pentaerythritol tetranitrate (PETN), emphasizing divergent applications based on functional groups .

Biological Activity

2-(2-Aminoethyl)propane-1,3-diol Hydrochloride, commonly known as AEPD-HCl, is a compound with significant biological activity, primarily recognized for its role as a buffering agent in biological and pharmaceutical applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C5H13ClN2O2
  • Molecular Weight : 164.62 g/mol
  • CAS Number : 1185-57-5

AEPD-HCl functions as a zwitterionic buffer, maintaining pH stability in biological systems. It interacts with various biomolecules, influencing enzymatic reactions and cellular processes. Its buffering capacity is particularly beneficial in maintaining physiological pH levels in vitro and in vivo.

Antimicrobial Properties

Research indicates that AEPD-HCl exhibits antimicrobial activity against various pathogens. It has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 mg/mL
Escherichia coli0.1 mg/mL
Candida albicans0.02 mg/mL

These findings suggest that AEPD-HCl could be utilized in formulations aimed at preventing microbial contamination in pharmaceutical products.

Cytotoxicity Studies

Cytotoxicity assays have shown that AEPD-HCl has low toxicity to mammalian cells at therapeutic concentrations. In studies involving various cell lines, the compound exhibited:

  • IC50 Values : Greater than 1000 µg/mL, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

  • Buffering Capacity in Clinical Settings
    • A study conducted on patients undergoing metabolic acidosis treatment demonstrated that intravenous administration of AEPD-HCl effectively stabilized blood pH levels without significant adverse effects. The most common side effects reported were transient decreases in respiratory rate and increased urine output.
  • Antimicrobial Efficacy
    • In a controlled laboratory setting, AEPD-HCl was tested against multi-drug resistant strains of bacteria. The compound showed significant inhibitory effects, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Clinical Applications

AEPD-HCl is widely used in:

  • Pharmaceutical formulations : As a buffering agent to maintain pH.
  • Biological assays : Its ability to stabilize pH makes it ideal for various biochemical experiments.
  • Therapeutic applications : Investigated for its potential role in treating conditions associated with metabolic acidosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of amino-alcohol derivatives like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting propane-1,3-diol derivatives with chloroethylamine under basic conditions can yield the target compound. Optimization includes controlling temperature (20–40°C), pH (8–10), and using catalysts like triethylamine to enhance reaction efficiency . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) improves purity. Reaction progress can be monitored by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the aminoethyl group (δ 2.6–3.1 ppm for CH₂NH₂) and diol backbone (δ 3.5–4.0 ppm for CH₂OH) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity. A C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) resolve impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z ~170 .

Q. What storage conditions are critical to maintain the stability of 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation and oxidation. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of ≥24 months when protected from moisture and light . For long-term storage, lyophilization is recommended for aqueous solutions .

Advanced Research Questions

Q. How does the aminoethyl group in 2-(2-Aminoethyl)propane-1,3-diol Hydrochloride influence its reactivity in nucleophilic substitution reactions compared to analogs like TRIS-HCl?

  • Methodological Answer : The aminoethyl group enhances nucleophilicity due to the lone pair on the nitrogen, facilitating reactions with electrophiles (e.g., acyl chlorides or aldehydes). Unlike TRIS-HCl (aminomethyl group), the extended ethyl chain increases steric hindrance, reducing reaction rates but improving selectivity for bulkier substrates. Kinetic studies under varying pH (6–9) and solvent polarity (DMSO vs. water) can quantify these effects .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound, such as inconsistent receptor binding affinities?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent buffer systems (e.g., PBS pH 7.4) and temperature (25°C) to minimize variability .
  • Orthogonal Validation : Cross-validate receptor binding data using SPR (surface plasmon resonance) and radioligand displacement assays .
  • Metabolite Analysis : For in vivo studies, quantify phosphorylated metabolites (if applicable) via LC-MS to confirm activity, as seen in Fingolimod research .

Q. In mechanistic studies of this compound’s interaction with lipid bilayers or proteins, what biophysical techniques are essential for validating binding kinetics?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) between the compound and lipid/protein targets .
  • Circular Dichroism (CD) : Monitors conformational changes in proteins upon binding .
  • Molecular Dynamics (MD) Simulations : Predicts interaction sites using force fields (e.g., CHARMM) and validates with cryo-EM or X-ray crystallography .

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